4-Bromo-2-(2-hydroxypropan-2-yl)phenol
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Overview
Description
4-Bromo-2-(2-hydroxypropan-2-yl)phenol is a synthetic compound known for its antimicrobial properties. It is commonly used in various consumer products, including soaps, toothpaste, and mouthwash. This compound was first synthesized in the 1960s for use in surgical scrubs and has since become a common ingredient in personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol typically involves the bromination of 2-(2-hydroxypropan-2-yl)phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenol ring. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2-(2-hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic applications due to its antimicrobial activity.
Industry: Used in the formulation of personal care products, such as soaps and toothpaste, due to its ability to inhibit microbial growth.
Mechanism of Action
The antimicrobial activity of 4-Bromo-2-(2-hydroxypropan-2-yl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The molecular targets include membrane lipids and proteins involved in maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2-hydroxypropan-2-yl)phenol
- 5-Bromo-2-(2-hydroxypropan-2-yl)phenol
- 2-(4-Hydroxyphenyl)propan-2-ol
Uniqueness
4-Bromo-2-(2-hydroxypropan-2-yl)phenol is unique due to its specific bromination pattern, which imparts distinct antimicrobial properties compared to other similar compounds. The presence of the bromine atom at the 4-position enhances its ability to interact with microbial cell membranes, making it more effective as an antimicrobial agent .
Properties
IUPAC Name |
4-bromo-2-(2-hydroxypropan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDADVENNUGTRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857762-28-8 |
Source
|
Record name | 4-bromo-2-(2-hydroxypropan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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